(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid
Description
(2E)-3-[1-Benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a pyrazole-based acrylic acid derivative with a molecular formula of C₂₂H₂₀N₂O₂. The core structure consists of a 1H-pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a 4-ethylphenyl moiety, linked to an (E)-configured acrylic acid chain. This compound is of interest in medicinal chemistry due to the pyrazole scaffold's prevalence in bioactive molecules, particularly in anti-inflammatory, antimicrobial, and enzyme-inhibitory applications . Commercial availability (e.g., via Santa Cruz Biotechnology, Catalog #sc-343694) underscores its utility as a research intermediate .
Properties
IUPAC Name |
(E)-3-[1-benzyl-3-(4-ethylphenyl)pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-2-16-8-10-18(11-9-16)21-19(12-13-20(24)25)15-23(22-21)14-17-6-4-3-5-7-17/h3-13,15H,2,14H2,1H3,(H,24,25)/b13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFRYXOWETUXID-OUKQBFOZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Introduction of the Benzyl and Ethylphenyl Groups: The benzyl and ethylphenyl groups can be introduced through alkylation reactions using appropriate benzyl and ethylphenyl halides.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Knoevenagel condensation reaction between the pyrazole derivative and an appropriate aldehyde, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This can include the use of advanced catalysts, continuous flow reactors, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The benzyl and ethylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid exhibits significant anticancer properties. Research has shown that compounds with similar pyrazole structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For instance, derivatives of pyrazole have been documented to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Material Science
Polymer Chemistry
In the realm of polymer science, this compound can serve as a monomer for the synthesis of novel polymers. These polymers can exhibit unique thermal and mechanical properties, making them suitable for applications in coatings and adhesives. The incorporation of the pyrazole moiety enhances the thermal stability and mechanical strength of the resulting materials .
Photopolymerization
The compound has been explored as a photoinitiator in photopolymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in producing UV-cured coatings and inks, which are increasingly used in various industrial applications .
Agrochemicals
Pesticidal Activity
There is emerging evidence that this compound exhibits pesticidal properties. Preliminary studies indicate that it can act as an insecticide or herbicide by disrupting critical biological pathways in pests or weeds. This potential application could lead to the development of safer and more effective agrochemicals .
Case Studies
Mechanism of Action
The mechanism of action of (2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory and Antioxidant Potential
- 1-Benzoyl-3-phenylpyrazole-4-carbaldehydes (): Derivatives 4c and 4e showed near-standard anti-inflammatory and antioxidant activity, attributed to the benzoyl group’s electron-withdrawing effects .
- Target Compound Hypothesis : The 4-ethylphenyl group’s hydrophobicity may enhance COX-2 binding, analogous to diarylpyrazole-based COX inhibitors .
Antimicrobial Activity
- Hydrazono-Substituted Pyrazoles (): MIC values as low as 1.56 µg/mL against Acinetobacter baumannii highlight the role of hydrazide moieties in disrupting bacterial membranes .
Physicochemical Properties
Insights :
- The 4-ethylphenyl group increases logP compared to chlorophenyl analogues, favoring membrane penetration but complicating aqueous solubility.
- Simpler derivatives (e.g., ) exhibit lower molecular weights and improved solubility but reduced target specificity.
Biological Activity
(2E)-3-[1-benzyl-3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 332.40 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Anticancer Properties
Research indicates that compounds containing pyrazole moieties exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a study reported that derivatives similar to this compound demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating potent anticancer properties .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been well-documented. Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammation .
The proposed mechanism of action for the anticancer effects of this compound involves the modulation of apoptotic pathways and the inhibition of cell proliferation. The interaction with specific cellular targets may lead to the activation of caspases and other apoptotic factors, resulting in programmed cell death in malignant cells .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Antitumor Activity : A series of synthesized pyrazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The study found that certain structural modifications enhanced their anticancer activity significantly .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups .
Q & A
Basic: What are the standard synthetic routes for this compound?
Answer:
The synthesis typically involves three key steps:
Hydrazone formation : Condensation of acetylpyridine derivatives with phenylhydrazine in refluxing ethanol.
Vilsmeier–Haack reaction : Introduction of an aldehyde group at the pyrazole 4-position using POCl₃ and DMF.
Knoevenagel condensation : Reaction of the aldehyde intermediate with malonic acid in pyridine to form the α,β-unsaturated carboxylic acid.
| Step | Reagents/Conditions | Yield Range | Purification Method |
|---|---|---|---|
| 1 | Ethanol, reflux | N/A | Filtration |
| 2 | POCl₃, DMF | 24–88% | Flash chromatography |
| 3 | Malonic acid, pyridine | >97% purity | UPLC validation |
Characterization is performed via HRMS, IR, ¹H-NMR, and elemental analysis .
Basic: Which analytical techniques confirm structure and purity?
Answer:
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula.
- ¹H-NMR : Confirms substitution patterns and stereochemistry (e.g., E-configuration of the acrylic acid group).
- IR Spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
- Elemental Analysis : Ensures stoichiometric consistency.
- UPLC : Verifies purity (>97%) by quantifying impurities .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
- Catalyst Screening : Replace acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate condensation.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and by-products.
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF or DMSO) for Knoevenagel condensation to enhance reactivity.
- Purification : Scale-up automated flash chromatography with gradient elution to isolate high-purity product .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Answer:
- Substituent Variation : Modify the benzyl (e.g., electron-withdrawing groups) or 4-ethylphenyl (e.g., halogenation) groups.
- Bioisosteric Replacement : Replace the acrylic acid with amides or esters to assess pharmacokinetic effects.
| Analog Type | Modification | Biological Impact |
|---|---|---|
| Amide | EDCI/DMAP coupling with amines | Enhanced solubility or target affinity |
| Halogenated | 4-Chlorophenyl substitution | Increased COX-2 inhibition |
Refer to for yield and melting point data of analogs .
Advanced: How to resolve contradictions in reported bioactivity data?
Answer:
- Assay Validation : Compare IC₅₀ values across multiple cell lines (e.g., COX-1 vs. COX-2 inhibition assays).
- Control Standardization : Use reference compounds (e.g., indomethacin) to calibrate activity measurements.
- Statistical Analysis : Apply ANOVA to identify significant differences in dose-response curves.
- Replicate Studies : Repeat experiments under identical conditions to confirm reproducibility .
Basic: What impurities are common during synthesis, and how are they removed?
Answer:
- By-Products : Unreacted aldehydes or malonic acid adducts.
- Removal Methods :
Advanced: How to assess compound stability under varying storage conditions?
Answer:
- Accelerated Stability Testing :
- Expose the compound to 40°C/75% relative humidity for 6 months.
- Monitor degradation via HPLC every 30 days.
- Light Sensitivity : Store in amber vials under nitrogen to prevent photodegradation.
- Long-Term Stability : Freeze aliquots at -20°C and validate purity annually .
Advanced: What in vitro assays evaluate biological activity?
Answer:
- COX Inhibition : Measure IC₅₀ using a colorimetric assay (e.g., ovine COX-1/COX-2 kits).
- Cytotoxicity : Use MTT or Mosmann’s assay ( ) in cancer cell lines.
- Anti-Inflammatory Activity : Quantify TNF-α or IL-6 suppression in macrophage models .
Advanced: How is X-ray crystallography used for structural confirmation?
Answer:
- Crystal Growth : Diffuse vapor of ethanol into a DCM solution of the compound.
- Data Collection : Use a synchrotron source for high-resolution diffraction (≤1.0 Å).
- Analysis : Solve the structure with SHELX; validate the E-configuration and dihedral angles .
Advanced: What computational methods predict binding modes?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
